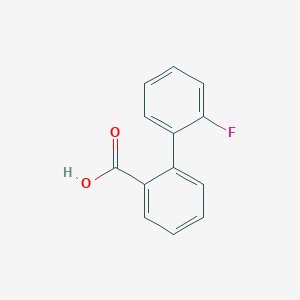

2-(2-fluorophenyl)benzoic Acid

説明

Contextualization within Fluorinated Benzoic Acid Derivatives Research

Fluorinated benzoic acid derivatives represent a broad class of compounds where one or more hydrogen atoms on the benzoic acid scaffold are replaced by fluorine. lookchem.com This substitution dramatically influences the molecule's properties, including its acidity, lipophilicity, and metabolic stability. lookchem.comontosight.ai The introduction of fluorine can lead to unique intramolecular interactions, particularly when the substituent is in the ortho position relative to the carboxylic acid group. nih.gov

2-(2-Fluorophenyl)benzoic acid is a specific example of a di-substituted benzoic acid derivative. Unlike simpler fluorobenzoic acids such as 2-fluorobenzoic acid, 3-fluorobenzoic acid, or 4-fluorobenzoic acid, the presence of the second phenyl ring introduces additional complexity and conformational possibilities. lookchem.comwikipedia.orgwikipedia.org Research on ortho-substituted benzoic acids is particularly compelling due to the potential for intramolecular hydrogen bonding and other through-space interactions between the carboxylic acid moiety and the ortho substituent, which in this case is the 2-fluorophenyl group. nih.gov

Significance in Modern Organic Chemistry and Materials Science Research

In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structural framework is a precursor to a variety of heterocyclic compounds and other elaborate organic structures. For instance, derivatives of this compound have been utilized in the synthesis of novel compounds with potential applications in medicinal chemistry. nih.govgoogle.comgoogle.com The synthesis of such derivatives often involves standard organic transformations targeting the carboxylic acid group or modifications to the aromatic rings. A reported synthesis of 3-(2-Fluorophenyl)-benzoic acid, a related isomer, involves the oxidation of 3-(2-fluorophenyl)-toluene using potassium permanganate. prepchem.com

The field of materials science is also increasingly leveraging the unique properties of fluorinated organic compounds. The incorporation of fluorine can enhance thermal stability, influence crystal packing, and modify the electronic properties of materials. While direct applications of this compound in materials are still an area of active investigation, its derivatives are being explored for their potential in creating novel polymers and other advanced materials. vulcanchem.com

Overview of Key Research Trajectories and Interdisciplinary Relevance

Current research involving this compound and its analogs is multifaceted. A significant trajectory is in the field of medicinal chemistry, where the fluorinated biphenyl (B1667301) scaffold is a common motif in drug discovery. For example, derivatives incorporating the this compound core are being investigated for their potential biological activities. nih.govgoogle.comgoogle.com

Furthermore, the study of the fundamental properties of this compound itself contributes to a deeper understanding of molecular interactions. Research into the crystal structure of related compounds, such as 2-(2-fluoro-benzoyl-methyl)benzoic acid, reveals insights into intermolecular forces like hydrogen bonding and C-H⋯π interactions, which are crucial for the rational design of new materials and pharmaceuticals. nih.gov

The interdisciplinary relevance of this compound is evident from its appearance in studies ranging from synthetic organic chemistry and materials science to crystallography and computational chemistry. nih.govnih.govnih.gov As researchers continue to explore the unique attributes conferred by the fluorine atom and the biphenyl structure, this compound is poised to remain a valuable tool in the development of new technologies and therapeutics.

Interactive Data Table: Properties of Related Fluorobenzoic Acids

Structure

3D Structure

特性

IUPAC Name |

2-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGATZLSIKFSWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408435 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361-92-2 | |

| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fluorobiphenyl-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Fluorophenyl Benzoic Acid and Its Derivatives

Direct Synthesis Approaches to the Core Scaffold

The construction of the 2-(2-fluorophenyl)benzoic acid framework, a biaryl structure, is achievable through several key synthetic strategies. These methods focus on the direct formation of the carbon-carbon bond linking the two phenyl rings.

Grignard Reaction-Based Synthesis Strategies

The Grignard reaction provides a classic and effective method for creating carbon-carbon bonds. mnstate.edu In this context, the synthesis typically involves preparing a Grignard reagent, such as phenylmagnesium bromide from bromobenzene (B47551) and magnesium metal, and then reacting it with a source of carbon dioxide, like dry ice, to form a carboxylate salt. ucalgary.cayoutube.com This salt is subsequently protonated with a strong acid to yield the final carboxylic acid. ucalgary.cayoutube.com For the synthesis of this compound, this would involve using a Grignard reagent derived from a 2-halofluorobenzene which then reacts with a suitable benzoic acid precursor. A significant challenge in Grignard reactions is the reagent's sensitivity to moisture; even trace amounts of water can destroy the reagent. ucalgary.cayoutube.com A common byproduct of this reaction is the formation of biphenyl (B1667301) through a coupling side reaction. ucalgary.cayoutube.com

Palladium-Catalyzed Arylation Methodologies for Benzoic Acid Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming biaryl compounds. morressier.comnih.gov The Suzuki-Miyaura coupling is a particularly prominent method, involving the reaction of an arylboronic acid with an aryl halide. nih.govorganic-chemistry.org To synthesize this compound, this could involve coupling 2-fluorophenylboronic acid with a 2-halobenzoic acid. The catalytic cycle is driven by a palladium catalyst, often in conjunction with phosphine (B1218219) ligands like SPhos, and requires a base to activate the boronic acid for transmetalation. organic-chemistry.orgacs.org While highly effective, challenges can arise from the instability of certain boronic acids, which may decompose under the reaction conditions. acs.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. organic-chemistry.orgresearchgate.net

Multi-Step Synthetic Routes from Precursor Molecules (e.g., 1-fluoro-2-nitrobenzene (B31998) derivatives)

Multi-step synthesis offers an alternative approach, starting from more readily available precursors. For instance, a synthetic route could begin with a molecule like 1-fluoro-2-nitrobenzene. A key step in such a sequence is the reduction of the nitro group to form an amine, yielding 2-fluoroaniline (B146934). wikipedia.orgorganic-chemistry.org This transformation is a fundamental process in organic synthesis, with numerous established methods, including catalytic hydrogenation (e.g., using palladium-on-carbon) or using metals like iron in acidic media. wikipedia.orgunacademy.com The resulting 2-fluoroaniline can then undergo further reactions, such as diazotization followed by substitution, to introduce the second aryl ring and the carboxylic acid functionality in subsequent steps. For example, a related compound, 4-fluoro-2-nitrobenzoic acid, can be prepared from nitrobenzene (B124822) and hydrochloric acid in a two-step process. biosynth.com

Functional Group Transformations and Derivatization Reactions

Once the core this compound structure is obtained, its functional groups can be modified to produce a variety of derivatives.

Oxidative Transformations and Elucidation of Product Profiles (e.g., sulfoxide (B87167) or sulfone derivatives of related compounds)

While direct oxidation of this compound is not extensively detailed, the principles can be understood from related compounds containing sulfur. Thioethers, for example, can be selectively oxidized. The oxidation of a thioether first yields a sulfoxide and can then be further oxidized to a sulfone. acs.org This process can be part of a deracemization cascade where an unselective oxidation step regenerates a racemic mixture from a thioether, which then undergoes an enantioselective biocatalytic reduction. acs.org Such transformations highlight how oxidative reactions can be employed to modify sulfur-containing analogues of the target compound.

Reductive Conversions and Characterization of Amine Derivatives

The reduction of a nitro group to a primary amine is a crucial transformation in organic synthesis. unacademy.comresearchgate.netbeilstein-journals.org This reaction is often a key step in multi-stage syntheses where an aromatic nitro compound is a precursor. unacademy.combeilstein-journals.org A wide array of reagents can accomplish this, including catalytic hydrogenation with catalysts like Raney nickel or palladium-on-carbon, or the use of iron metal in an acidic medium. wikipedia.org Metal-free reduction methods, for example using trichlorosilane (B8805176) and a tertiary amine, have also been developed and are noted for their wide applicability and tolerance of various functional groups. organic-chemistry.orgbeilstein-journals.org The resulting amine derivatives are versatile intermediates for further synthetic elaborations. beilstein-journals.org

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards substitution reactions, influenced by the electronic effects of the fluorine atom, the carboxylic acid group, and the opposing phenyl ring.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine-bearing ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fluorine atom. The reaction proceeds through a negatively charged intermediate, and its rate is enhanced by the presence of electron-withdrawing groups. In molecules like this compound, the ortho-fluoro group can be displaced by strong nucleophiles. For instance, unprotected 2-fluorobenzoic acids can react with potent nucleophiles such as organolithium or Grignard reagents to substitute the fluorine atom. This reaction is believed to occur via a precoordination of the organometallic reagent with the substrate, followed by an addition-elimination mechanism to yield the substituted biphenyl-2-carboxylic acid product.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The substituent groups already present on the ring determine the rate and regioselectivity of the reaction. libretexts.org

For this compound, the two rings have different directing effects:

Ring 1 (bearing the -COOH group): The carboxylic acid group is a deactivating, meta-directing group for electrophilic substitution. truman.edu This is because the carbonyl group withdraws electron density from the ring, making it less nucleophilic and directing incoming electrophiles to the meta position. libretexts.orgreddit.com

Ring 2 (bearing the -F group): The fluorine atom is a deactivating but ortho, para-directing group. Although it is highly electronegative (inductive withdrawal), its lone pairs can donate electron density through resonance, directing electrophiles to the ortho and para positions.

Therefore, electrophilic reactions like nitration or sulfonation will occur on different rings and at different positions depending on the reaction conditions. For example, nitration of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid typically yields the 3-nitrobenzoic acid product, especially when the temperature is kept low. truman.edu Aromatic sulfonation is usually achieved using sulfur trioxide as the electrophile. wikipedia.org

Friedel-Crafts reactions, another key type of SEAr, involve alkylation or acylation of an aromatic ring. wikipedia.orgbyjus.com The acylation reaction, which introduces a ketone functionality, is particularly relevant as it can create precursors for cyclization reactions. organic-chemistry.org In the context of this compound, the less deactivated ring (the fluorophenyl ring) would be the more likely site for Friedel-Crafts reactions, with substitution occurring at the positions ortho or para to the fluorine atom.

Amide Bond Formation and Related Linkage Constructions (e.g., involving 2-fluoroaniline)

The carboxylic acid moiety of this compound is readily converted into amide derivatives through condensation with primary or secondary amines. This transformation is fundamental in medicinal chemistry and materials science. The direct reaction between a carboxylic acid and an amine is generally unfavorable under ambient conditions and requires activation of the carboxylic acid.

A common strategy involves the use of coupling reagents to facilitate the formation of the amide bond. A wide variety of such reagents exist, each with specific applications and mechanisms of action.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Byproducts |

| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) | DCC | Dicyclohexylurea (DCU) |

| Carbodiimides | Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Hexafluorophosphate salts, HOBt |

| Uronium/Guanidinium Salts | HATU | HATU | Tetramethylurea |

| Uronium/Guanidinium Salts | HBTU | HBTU | Tetramethylurea |

| Other | Carbonyldiimidazole | CDI | Imidazole, CO2 |

A general procedure for amide synthesis involves dissolving the carboxylic acid, such as this compound, in a suitable solvent and then adding the coupling agent and the desired amine. For example, the reaction of this compound with 2-fluoroaniline can be mediated by titanium tetrachloride (TiCl₄) in pyridine (B92270) at elevated temperatures. This method has been shown to be effective for the amidation of various substrates, although the yield may be reduced with less nucleophilic amines like 2-fluoroaniline.

The reaction typically proceeds by the activation of the carboxylate group, which is then susceptible to nucleophilic attack by the amine. The choice of solvent, temperature, and coupling reagent can be optimized to maximize the yield and purity of the resulting amide.

Esterification, Transesterification, and Hydrolysis Processes

The carboxylic acid group of this compound can undergo esterification, and its corresponding esters can participate in transesterification and hydrolysis reactions. These processes are crucial for synthesizing various derivatives and for prodrug strategies.

Esterification

Esterification is the formation of an ester from a carboxylic acid and an alcohol. A classic method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and water is removed to drive it towards the product. Alternatively, benzoic acids can be reacted with alcohols in the presence of a tin(II) compound as a catalyst, with the water of reaction being removed by distillation. google.com

Transesterification

Transesterification is the process of exchanging the alcohol group of an ester with a different alcohol. wikipedia.orgbyjus.com This reaction is also an equilibrium process and is typically catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-catalyzed transesterification: A strong acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol molecule. byjus.commasterorganicchemistry.com

Base-catalyzed transesterification: A strong base, such as an alkoxide, deprotonates the incoming alcohol, making it a more potent nucleophile to attack the ester's carbonyl carbon. byjus.commasterorganicchemistry.com

To drive the reaction to completion, the alcohol reactant is often used as the solvent, or the alcohol byproduct is removed from the reaction mixture, for example by distillation. wikipedia.org

Hydrolysis

Ester hydrolysis is the reverse of esterification, where an ester is cleaved back into a carboxylic acid and an alcohol by reacting with water. This process can also be catalyzed by acids or bases. Base-catalyzed hydrolysis, or saponification, is an irreversible process because the resulting carboxylate anion is not susceptible to nucleophilic attack. The rate of hydrolysis can be influenced by steric and electronic factors. For instance, the base-catalyzed hydrolysis of benzoate (B1203000) esters is affected by the size of the alkyl group and the presence of electron-withdrawing substituents on the aromatic ring. asianpubs.org

Table 2: Summary of Ester-Related Processes

| Process | Reactants | Catalyst | Key Features |

| Esterification | Carboxylic Acid + Alcohol | Acid (e.g., H₂SO₄) or Metal (e.g., Sn(II)) | Equilibrium reaction; water is removed to drive completion. |

| Transesterification | Ester + Alcohol | Acid or Base | Equilibrium reaction; driven by using excess alcohol or removing alcohol byproduct. |

| Hydrolysis (Acid) | Ester + Water | Acid | Reversible reaction; reverse of Fischer esterification. |

| Hydrolysis (Base) | Ester + Water | Base (e.g., NaOH) | Irreversible reaction (saponification); produces carboxylate salt. |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them valuable precursors for synthesizing a variety of fused heterocyclic systems through intramolecular cyclization reactions.

Synthesis of Phthalide Derivatives from Keto Acids

Phthalides, or isobenzofuran-1(3H)-ones, are common structural motifs in natural products and pharmaceuticals. Keto-acid derivatives of this compound, such as 2-(2-fluorobenzoyl)benzoic acid, can serve as precursors for the synthesis of 3-substituted phthalides. These 2-acylbenzoic acids exist in equilibrium with their cyclic tautomer, 3-hydroxy-3-arylphthalide.

The synthesis of phthalides from these keto acids is typically achieved through the reduction of the keto group followed by spontaneous or acid-catalyzed lactonization. A variety of reducing agents can be employed for this transformation. For instance, treatment of 2-(nitroacetyl)benzoic acids with dehydrating agents like acetic anhydride (B1165640) or dicyclohexylcarbodiimide (DCCI) can lead to the formation of 3-(nitromethylene)phthalides. nih.gov More generally, the reduction of the ketone in 2-acylbenzoic acids to a secondary alcohol creates an intermediate that readily undergoes intramolecular cyclization to form the stable five-membered lactone ring of the phthalide.

Formation of Pyrazole-Containing Benzoic Acid Systems

Pyrazole (B372694) moieties are prevalent in many biologically active compounds. The construction of pyrazole rings typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction known as the Knorr pyrazole synthesis. masterorganicchemistry.com

To synthesize a pyrazole-containing system while retaining the benzoic acid functionality, a derivative of this compound must first be elaborated to contain a 1,3-dicarbonyl synthon. For example, a Friedel-Crafts acylation could introduce an acetyl group onto one of the rings (e.g., forming 5-acetyl-2-(2-fluorophenyl)benzoic acid). This keto-acid could then be reacted with a reagent like diethyl oxalate (B1200264) to generate a 1,3-diketoester intermediate. Subsequent cyclocondensation of this intermediate with a hydrazine, such as phenylhydrazine (B124118) or hydrazine hydrate (B1144303), would yield a polysubstituted pyrazole that still bears the benzoic acid group.

Alternatively, a synthetic strategy could start with a hydrazine-containing benzoic acid, such as 4-hydrazinobenzoic acid, which can be reacted with a suitable 1,3-dicarbonyl compound to form the pyrazole ring. wikipedia.org

Construction of Oxadiazole Frameworks

The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for ester and amide groups and is often incorporated into molecules to improve their pharmacokinetic properties. Carboxylic acids like this compound are common starting materials for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

A conventional and widely used method involves a multi-step sequence:

Esterification: The carboxylic acid is first converted to its corresponding ester, typically a methyl or ethyl ester.

Hydrazide Formation: The ester is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the corresponding acid hydrazide (acylhydrazide).

Cyclodehydration: The acid hydrazide is subsequently cyclized to form the oxadiazole ring. This step can be achieved by reacting the hydrazide with another carboxylic acid derivative (like an acid chloride) to form a 1,2-diacylhydrazine intermediate, which is then dehydrated. Alternatively, the acid hydrazide can be reacted with various reagents that facilitate cyclodehydration.

Table 3: Common Dehydrating Agents for Oxadiazole Synthesis from Acid Hydrazides

| Dehydrating Agent | Notes |

| Phosphorus oxychloride (POCl₃) | Commonly used, often as both solvent and reagent. |

| Thionyl chloride (SOCl₂) | Effective dehydrating agent. |

| Polyphosphoric acid (PPA) | Strong acid, high temperatures often required. |

| Triflic anhydride | Highly reactive, used for difficult cyclizations. |

| Burgess Reagent | Mild conditions, suitable for sensitive substrates. |

More modern approaches allow for a one-pot synthesis directly from the carboxylic acid. One such method involves the reaction of the carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP). This forms an intermediate that can be cyclized and further functionalized in a single pot, offering a more streamlined and efficient route to 2,5-disubstituted 1,3,4-oxadiazoles.

Other Heterocyclic Annulations (e.g., indole (B1671886), acridine (B1665455), triazole, benzoxepinone derivatives)

The bifunctional nature of this compound and its derivatives, possessing two reactive aromatic rings and a carboxylic acid group, makes it a valuable precursor for various heterocyclic annulation reactions. These transformations typically involve intramolecular or intermolecular cyclizations to construct fused ring systems of significant interest in medicinal and materials chemistry.

Indole Derivatives: While direct indolization from this compound is uncommon, its structural components are utilized in established indole syntheses. For instance, related compounds like 2-fluoroaniline are key starting materials. In one method, 2-fluoroaniline undergoes acid-catalyzed dehydration with a ketone to form a 2-fluorophenyl imine. organic-chemistry.org Subsequent treatment with a strong base, such as lithium diisopropylamide (LDA), induces cyclization to yield substituted indoles. organic-chemistry.org This process is thought to proceed through a benzyne (B1209423) intermediate rather than a direct nucleophilic aromatic substitution. organic-chemistry.org The Fischer indole synthesis, a classic acid-catalyzed method involving the cyclocondensation of arylhydrazones, also serves as a foundational route to indole derivatives, often employing catalysts like zinc chloride, polyphosphoric acid, or sulfuric acid to facilitate the cyclization step. niscpr.res.inopenmedicinalchemistryjournal.com

Acridine Derivatives: The synthesis of acridines can be achieved through the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) derivative with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures. pharmaguideline.comptfarm.plcambridge.org To utilize this compound in a similar transformation, it would first need to be converted to an N-arylanthranilic acid analogue. The subsequent intramolecular cyclization, often promoted by agents like phosphorus oxychloride (POCl₃) or zinc chloride, leads to the formation of the tricyclic acridine core. pharmaguideline.comgoogle.com This acid-catalyzed cyclization and dehydration is a key step in forming the central pyridine ring of the acridine system. nih.gov

Triazole Derivatives: Derivatives of this compound are effective precursors for the synthesis of 1,2,4-triazole (B32235) rings. A common synthetic strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. nih.gov For example, 4-chloro-2-(2-fluorophenoxy)benzoic acid chloride can be reacted with aminoguanidine (B1677879) in pyridine. nih.gov The resulting intermediate undergoes base-catalyzed cyclization, typically with an aqueous sodium hydroxide (B78521) solution, to yield the 3-amino-5-substituted-4H-1,2,4-triazole. nih.gov This method provides a direct route to incorporating the fluorophenyl-containing scaffold into a triazole heterocycle.

Table 1: Examples of Heterocyclic Annulation Reactions This table is interactive. Click on the headers to sort.

| Target Heterocycle | Precursor Type/Reaction | Key Reagents/Catalysts | Reference(s) |

|---|---|---|---|

| Indole | Fischer Indole Synthesis | Arylhydrazone, Acid Catalyst (e.g., ZnCl₂) | niscpr.res.inopenmedicinalchemistryjournal.com |

| Acridine | Bernthsen Synthesis | Diphenylamine, Carboxylic Acid, ZnCl₂ | pharmaguideline.comptfarm.plcambridge.org |

| 1,2,4-Triazole | Cyclization of Acyl Guanidine | Acid Chloride, Aminoguanidine, NaOH | nih.gov |

| Benzoxepinone | Intramolecular Cyclization | Biphenyl-2-carboxylic acid, Acid Catalyst | - |

Benzoxepinone Derivatives: The synthesis of benzoxepinone derivatives from this compound would involve an intramolecular cyclization to form a seven-membered ring containing an oxygen atom. This transformation typically requires the formation of an ether linkage followed by ring closure. While specific examples starting from this compound are not prevalent, the general strategy for related biaryl compounds involves acid-catalyzed intramolecular acylation or etherification reactions to construct the dibenzo[b,f]oxepine core.

Catalytic Strategies in Synthesis and Yield Optimization

Catalysis is fundamental to the synthesis and functionalization of this compound and its derivatives, enabling efficient bond formation, promoting challenging cyclizations, and improving reaction yields and selectivity. Lewis acids, transition metals, and general acid-base catalysis are all employed to achieve specific chemical transformations.

Lewis acids are crucial catalysts for electrophilic aromatic substitution reactions, most notably the Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.com In the context of this compound, a key application of Lewis acid catalysis is in promoting intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of the benzoic acid moiety onto the adjacent fluorophenyl ring to form a fluorenone derivative.

The mechanism begins with the activation of the carboxylic acid (or its corresponding acyl chloride) by a strong Lewis acid, such as aluminum chloride (AlCl₃). wikipedia.orgstudymind.co.uk This generates a highly electrophilic acylium ion. The proximal fluorophenyl ring then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a six-membered ring intermediate known as an arenium ion. wikipedia.org Subsequent deprotonation by a weak base, like AlCl₄⁻, restores aromaticity and regenerates the Lewis acid catalyst, yielding the final tricyclic ketone product. wikipedia.org Due to the formation of a stable complex between the product ketone and AlCl₃, a stoichiometric amount of the Lewis acid is typically required. wikipedia.org Other acidic catalysts, such as polyphosphoric acid (PPA), can also be used to effect this type of cyclization. orientjchem.org

Transition metals, particularly palladium and copper, are powerful catalysts for a wide array of cross-coupling and C-H functionalization reactions, offering versatile strategies for modifying the this compound scaffold. tdl.orgnih.gov

Palladium Catalysis: Palladium catalysts are widely used for C-H activation and functionalization. beilstein-journals.orgnih.gov The carboxylic acid group in this compound can act as a directing group, guiding the palladium catalyst to activate C-H bonds at the ortho-position of the benzoic acid ring. This allows for the regioselective introduction of various functional groups. Palladium is also central to cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination, which could be used to further functionalize derivatives of the parent molecule. openmedicinalchemistryjournal.comnih.gov Furthermore, palladium catalysts have been employed in tandem reactions, such as an initial amidation followed by a decarboxylation step to access meta- or para-substituted aniline (B41778) derivatives that are otherwise difficult to synthesize. ibs.re.kr

Copper Catalysis: Copper catalysts are often used as a cost-effective alternative to palladium for certain transformations. tdl.org They are effective in Chan-Lam coupling reactions for C-N bond formation and in various C-H functionalization reactions. ibs.re.kr For example, copper can catalyze the ortho-amidation of benzoic acids. ibs.re.kr In some cases, copper and palladium catalysts can exhibit complementary or orthogonal selectivity. For instance, in the arylation of indoles, palladium may favor reaction at the 2-position while copper can be tuned to favor the 3-position, highlighting the utility of exploring different metal catalysts to control reaction outcomes. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides an efficient route to 1,2,3-triazole derivatives. frontiersin.orgnih.gov

Both acid and base catalysis play essential roles in manipulating the functional groups of this compound and facilitating multi-step synthetic sequences.

Acid Catalysis: Protic acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., AlCl₃, ZnCl₂) are broadly used to activate functional groups and promote cyclizations. As discussed, intramolecular Friedel-Crafts acylation is a prominent example of an acid-catalyzed reaction for this molecule. wikipedia.orgorientjchem.org Other common acid-catalyzed reactions include:

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst to form an ester.

Amide Formation: The direct condensation with an amine, often at high temperatures, or the activation of the carboxylic acid to facilitate amide bond formation.

Dehydration: Acid-catalyzed removal of water is a key step in many cyclization and condensation reactions, such as the formation of imines from related anilines as precursors to indoles. organic-chemistry.org

Base Catalysis: Bases are typically used to deprotonate acidic protons, generating potent nucleophiles or influencing the reactivity of functional groups.

Salt Formation: The carboxylic acid readily reacts with bases to form a carboxylate salt. This deprotonation is the first step in many reactions, including certain nucleophilic substitutions.

Hydrolysis: Base-catalyzed hydrolysis (saponification) of ester or amide derivatives of this compound is a standard method for regenerating the parent carboxylic acid. researchgate.net

Cyclization: As seen in the synthesis of triazoles, a base is often used in the final step to promote the intramolecular cyclization and dehydration that leads to the aromatic heterocyclic ring. nih.gov

Table 2: Overview of Catalytic Strategies This table is interactive. Click on the headers to sort.

| Catalysis Type | Catalyst Example | Reaction Type | Transformation | Reference(s) |

|---|---|---|---|---|

| Lewis Acid | AlCl₃, PPA | Intramolecular Friedel-Crafts Acylation | Cyclization to form fluorenone | wikipedia.orgorientjchem.org |

| Transition Metal | Palladium (Pd) | C-H Activation / Functionalization | Directed ortho-functionalization | beilstein-journals.orgnih.govibs.re.kr |

| Transition Metal | Copper (Cu) | C-N Bond Formation / Cycloaddition | N-arylation, Triazole synthesis | nih.govnih.gov |

| Acid | H₂SO₄, HCl | Esterification / Amidation | Conversion of carboxylic acid | - |

| Base | NaOH, LDA | Deprotonation / Cyclization | Generation of nucleophiles, Heterocycle formation | organic-chemistry.orgnih.govresearchgate.net |

Advanced Spectroscopic and Computational Characterization of 2 2 Fluorophenyl Benzoic Acid Systems

High-Resolution Spectroscopic Analysis Methodologies

Spectroscopic analysis is fundamental to the characterization of 2-(2-fluorophenyl)benzoic acid, offering detailed insights into its molecular framework and electronic behavior.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and substituted aromatic rings. docbrown.info Key vibrational modes include:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. docbrown.info

C=O Stretch: A strong, sharp absorption peak around 1700-1680 cm⁻¹ corresponds to the carbonyl stretching vibration of the aryl carboxylic acid. docbrown.info

C-O Stretch & O-H Bend: Bands in the 1320-1210 cm⁻¹ and ~950 cm⁻¹ regions are associated with C-O stretching and O-H out-of-plane bending vibrations, respectively. core.ac.uk

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range are due to C=C stretching vibrations within the two aromatic rings.

C-F Stretch: A strong band in the 1270-1100 cm⁻¹ region is indicative of the C-F bond stretch.

Raman Analysis: Raman spectroscopy provides complementary information to IR. For benzoic acid derivatives, strong Raman signals are typically observed for the aromatic ring vibrations. The C=C ring stretching modes around 1600 cm⁻¹ and the ring breathing mode near 1000 cm⁻¹ are usually prominent. The carbonyl (C=O) stretch is also observable, though often weaker than in the IR spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | IR | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | IR | 1680-1700 | Strong |

| Aromatic Rings | C=C stretch | IR, Raman | 1450-1600 | Medium-Strong |

| Carboxylic Acid | C-O stretch | IR | 1210-1320 | Strong |

| Fluoroaromatic | C-F stretch | IR | 1100-1270 | Strong |

| Aromatic Ring | Ring Breathing | Raman | ~1000 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For this compound (C₁₃H₉FO₂), the exact molecular weight is 216.06 g/mol .

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 216. Aromatic acids are relatively stable, so this peak is expected to be prominent. libretexts.org Common fragmentation pathways for benzoic acids involve losses of small, stable neutral molecules or radicals from the carboxylic acid group. libretexts.orglibretexts.org

Loss of -OH (M-17): A peak at m/z 199, corresponding to the formation of an acylium ion [C₁₃H₈FO]⁺.

Loss of -COOH (M-45): A peak at m/z 171, resulting from the loss of the entire carboxyl radical, leading to the [C₁₂H₈F]⁺ ion (fluorobiphenyl radical cation).

Formation of m/z 197: In studies of related 2-(2'-R-phenyl)benzoic acids, a significant fragment at m/z 197 is often observed. This corresponds to the loss of the ortho substituent (in this case, the fluorine atom) and subsequent cyclization to form the protonated molecule of 6H-dibenzo[b,d]pyran-6-one. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λmax) are related to the extent of conjugation in the molecule. Benzoic acid typically shows characteristic absorption bands around 230 nm and 270-280 nm. researchgate.netrsc.org The presence of the second phenyl ring in this compound creates a more extended conjugated system. This extension of conjugation is expected to cause a bathochromic (red) shift in the absorption maxima compared to simple benzoic acid. libretexts.orgup.ac.za The primary absorption band for this compound is therefore predicted to be shifted to a longer wavelength, likely in the 240-260 nm range, with a secondary band at a longer wavelength. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), provide a theoretical framework to understand and predict the properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are widely used to model the geometric and electronic properties of substituted biphenyls and benzoic acids. nih.govrsc.org For this compound, these calculations can determine the optimized molecular structure, including the dihedral angle between the two phenyl rings, which is a critical parameter governing the molecule's conformation and degree of conjugation. nih.gov

Electronic Structure: DFT calculations can map the distribution of electron density and determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: The HOMO is typically localized on the electron-rich biphenyl (B1667301) ring system.

LUMO: The LUMO is often centered on the benzoic acid portion, particularly the electron-withdrawing carboxylic acid group. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and the energy required for electronic excitation, which relates to the UV-Visible spectrum. mdpi.com

Reactivity: Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would show a high negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the acidic hydrogen, correctly identifying sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group deactivates the aromatic rings towards electrophilic substitution. researchgate.net

Geometry Optimization and Detailed Structural Parameter Analysis (e.g., bond lengths, bond angles, dihedral angles)

The three-dimensional arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical reactivity and physical properties. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to determine the most stable conformation, known as the optimized geometry. This process involves calculating the molecule's potential energy for various atomic arrangements until a minimum energy state is found. High-level basis sets, such as 6-311++G(d,p), are often used in these calculations to ensure accuracy.

The optimized structure of this compound is characterized by two phenyl rings that are not coplanar. The dihedral angle between the planes of the two rings is a critical parameter, as it influences the extent of π-electron delocalization between the rings. In the parent compound, 2-biphenylcarboxylic acid, theoretical studies have determined this angle. The introduction of a fluorine atom at the ortho position of one ring in this compound is expected to influence this angle due to steric and electronic effects.

Table 1: Representative Theoretical Structural Parameters for Biphenyl Carboxylic Acid Derivatives

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (aromatic) | Carbon-carbon bond within the phenyl rings | 1.390 |

| C-C (inter-ring) | Carbon-carbon bond connecting the two rings | 1.470 |

| C=O | Carbon-oxygen double bond in the carboxyl group | 1.210 |

| C-O | Carbon-oxygen single bond in the carboxyl group | 1.350 |

| O-H | Oxygen-hydrogen bond in the carboxyl group | 0.950 |

| C-F | Carbon-fluorine bond | ~1.35 |

| **Bond Angles (°) ** | ||

| C-C-C (aromatic) | Angle within the hexagonal phenyl rings | ~120 |

| C-C-C=O | Angle involving the carboxyl group | ~121 |

| C-C-O-H | Dihedral angle of the carboxyl group | Varies with conformation |

| **Dihedral Angle (°) ** | ||

| Phenyl-Phenyl | Torsion angle between the two aromatic rings | Varies (e.g., ~50-60°) |

Note: These are typical values based on DFT calculations for benzoic acid and its derivatives. Specific values for this compound require dedicated computational analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron-donating capability. Conversely, the energy of the LUMO is related to the electron affinity and signifies the ability to accept electrons; a lower LUMO energy points to a better electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring system, which is rich in π-electrons. The LUMO is also anticipated to be distributed over the π-system, particularly with contributions from the electron-withdrawing carboxylic acid group. DFT calculations are the standard method for computing these orbital energies. For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations yielded a HOMO energy of -6.5743 eV, a LUMO energy of -2.0928 eV, and an energy gap of 4.4815 eV. nist.gov While these values are not for the exact target molecule, they provide a reasonable estimate of the expected range for similar fluorinated aromatic compounds.

Table 2: Representative Frontier Molecular Orbital Energies for Fluorinated Aromatic Compounds

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.57 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.09 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.48 |

Note: Values are based on the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and serve as an illustration. nist.gov

Calculation of Electronic Chemical Potential, Chemical Hardness, and Electrophilicity Indices

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These descriptors are rooted in conceptual DFT and provide insights into the stability and reactivity of the system.

Electronic Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2 A higher chemical potential (less negative) indicates a greater tendency to donate electrons.

Chemical Hardness (η): Chemical hardness represents the resistance of a molecule to change its electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2 A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. A "soft" molecule has a small energy gap and is more reactive.

Global Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined in terms of the chemical potential and chemical hardness: ω = μ² / (2η) A high electrophilicity index indicates a good electrophile.

These indices provide a quantitative framework for comparing the reactivity of different molecules. For this compound, these parameters can be calculated once the HOMO and LUMO energies are determined through quantum chemical computations.

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency to donate or accept electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

Theoretical Prediction and Validation of Spectroscopic Properties (e.g., FT-IR, ¹H NMR)

Computational chemistry allows for the theoretical prediction of spectroscopic data, which can be compared with experimental results for validation of the calculated molecular structure and properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Theoretical FT-IR spectra are generated by calculating the vibrational frequencies of the molecule in its optimized geometry. Each calculated frequency corresponds to a specific vibrational mode, such as bond stretching or bending. For this compound, key characteristic vibrational bands would include:

O-H Stretch: A broad band characteristic of the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding.

C=O Stretch: A strong, sharp absorption band for the carbonyl group, expected around 1700-1680 cm⁻¹ for an aryl carboxylic acid.

C-O Stretch and O-H Bend: These vibrations of the carboxylic acid group appear in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ range.

C-F Stretch: A strong band typically found in the 1250-1000 cm⁻¹ region.

Theoretical calculations often overestimate vibrational frequencies due to the assumption of a harmonic oscillator model and the neglect of environmental effects. Therefore, calculated frequencies are often scaled by an empirical factor to provide better agreement with experimental spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The theoretical prediction of ¹H NMR spectra involves calculating the chemical shifts (δ) of the protons in the molecule. The chemical shift is highly sensitive to the electronic environment of each proton. For this compound, one would expect:

Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a singlet far downfield, typically above 10 ppm.

Aromatic Protons: Protons on the two phenyl rings would appear in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns (coupling) would depend on their position relative to the carboxylic acid group, the fluorine atom, and the other ring. The protons on the fluorophenyl ring will show coupling to the ¹⁹F nucleus, further complicating the splitting patterns.

The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within DFT to calculate NMR chemical shifts with good accuracy. Comparing the predicted spectrum with an experimental one helps in the complete assignment of signals and confirms the molecular structure.

Table 4: Predicted Key Spectroscopic Features for this compound

| Spectroscopy | Feature | Predicted Region |

|---|---|---|

| FT-IR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (carbonyl) | 1680-1700 cm⁻¹ (strong) | |

| C-F stretch | 1000-1250 cm⁻¹ (strong) | |

| ¹H NMR | -COOH proton | > 10 ppm (singlet, broad) |

Quantitative Structure-Metabolism Relationships (QSMR) for Substituted Benzoic Acids

Quantitative Structure-Metabolism Relationships (QSMR) are computational models that aim to predict the metabolic fate of chemicals based on their molecular structure. walshmedicalmedia.com These models are crucial in drug discovery and toxicology for forecasting how a new compound will be processed in the body, potentially reducing the need for extensive animal testing. researchgate.net

Substituted benzoic acids, including this compound, are known to undergo Phase II metabolism, primarily through conjugation with glycine (B1666218) or glucuronic acid, before being excreted in the urine. walshmedicalmedia.comresearchgate.net The extent to which a specific benzoic acid derivative follows one pathway over the other is influenced by its physicochemical properties. walshmedicalmedia.com

QSMR studies on substituted benzoic acids typically involve the following steps:

Data Set Compilation: A series of benzoic acid derivatives with known metabolic profiles (e.g., the percentage of urinary excretion of glycine and glucuronide conjugates) is assembled. walshmedicalmedia.comresearchgate.net

Descriptor Calculation: For each molecule in the series, a wide range of theoretical physicochemical descriptors are calculated using computational chemistry. These can include electronic properties (like HOMO/LUMO energies, dipole moment), steric properties (molecular volume, surface area), and lipophilicity (LogP). walshmedicalmedia.comresearchgate.net

Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed metabolic outcomes. walshmedicalmedia.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Studies have successfully developed QSMR models that can predict the percentage of urinary excretion for the parent compound, its glycine conjugate, and its glucuronide conjugate for a series of substituted benzoic acids. walshmedicalmedia.comresearchgate.net For example, linear regression models have yielded correlation coefficients (r) as high as 0.73 for glycine conjugation, 0.82 for glucuronide conjugation, and 0.91 for the excretion of the parent compound. walshmedicalmedia.comresearchgate.net These models demonstrate that the metabolic fate of these compounds can be effectively predicted from their computationally derived molecular properties. As a substituted benzoic acid, the metabolism of this compound could be predicted using such validated QSMR models.

Applications in Medicinal and Biological Chemistry of 2 2 Fluorophenyl Benzoic Acid Derivatives

Investigation of Diverse Biological Activities and Therapeutic Potential of 2-(2-fluorophenyl)benzoic Acid Derivatives

Derivatives of this compound have garnered significant attention in medicinal and biological chemistry due to their wide range of pharmacological activities. The introduction of a fluorine atom can significantly alter the electronic and lipophilic properties of the parent molecule, often leading to enhanced biological efficacy and metabolic stability. This section explores the diverse therapeutic potential of these derivatives, focusing on their interactions with various biological targets.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a key area of investigation. A notable example is their role in modulating the arachidonic acid cascade, which is crucial in inflammation and thrombosis.

Thromboxane (B8750289)/Prostaglandin (B15479496) Endoperoxide Receptor Antagonism:

Certain derivatives have been designed to act as antagonists of the thromboxane A2 (TXA2) receptor and prostaglandin endoperoxide receptors. nih.govnih.gov TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking its receptor, these compounds can inhibit these processes, making them potential therapeutic agents for cardiovascular diseases. For instance, compounds that combine TXA2 synthetase inhibition with TXA2/prostaglandin endoperoxide receptor blockade have been developed. nih.govnih.gov These dual-action molecules can effectively reduce the production of TXA2 while also blocking the action of any remaining TXA2 and prostaglandin endoperoxides at the receptor level. nih.govnih.gov

One such investigational drug, R 68 070, which is (E)-5-[[[(3-pyridinyl)[3-(trifluoromethyl)phenyl]- methylen]amino]oxy] pentanoic acid, demonstrates this dual mechanism. nih.govnih.gov In vitro studies have shown its potent and specific inhibition of TXA2 production in human platelets. nih.gov It also inhibits platelet aggregation induced by various agents, including the TXA2 mimetic U 46619. nih.gov

| Compound | Target Enzyme/Receptor | IC50 Value | Effect |

| R 68 070 | Thromboxane A2 Synthetase (human platelets) | 8.2 x 10-9 M | Inhibition of TXB2 production |

| R 68 070 | Thromboxane A2 Synthetase (platelet microsomes) | 3.6 x 10-9 M | Inhibition of TXB2 production |

| R 68 070 | U 46619-induced platelet aggregation | 2.08 x 10-6 M to 2.66 x 10-5 M | Inhibition |

This table presents in vitro data for the investigational compound R 68 070, which features a trifluoromethylphenyl group.

Receptor Binding and Modulation Mechanisms

The interaction of this compound derivatives with various receptors is fundamental to their pharmacological effects. These interactions can range from direct binding and antagonism to more complex allosteric modulation.

Research into cannabinoid receptors has revealed that indole (B1671886) derivatives, which can be structurally related to benzoic acid derivatives, can act as allosteric modulators. nih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity for its natural ligand. For the cannabinoid CB1 receptor, both positive and negative allosteric modulators have been identified. nih.gov These modulators can fine-tune the receptor's response, offering a more nuanced therapeutic approach compared to simple agonists or antagonists. While not direct derivatives of this compound, the principles of allosteric modulation observed with related fluorinated compounds highlight a potential mechanism of action for this class of molecules. nih.govresearchgate.net

Anti-inflammatory Properties

Many derivatives of this compound exhibit significant anti-inflammatory properties. Flurbiprofen, or 2-(2-fluoro-4-biphenylyl)propionic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID) that belongs to this class. nih.govmdpi.com Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. mdpi.com

The development of novel derivatives aims to enhance anti-inflammatory efficacy while potentially reducing the gastrointestinal side effects associated with traditional NSAIDs. mdpi.com Researchers have synthesized amide derivatives of flurbiprofen, for example, to modify its pharmacological profile. mdpi.com In vitro assays, such as the inhibition of albumin denaturation, are used to screen for anti-inflammatory activity. mdpi.com

| Compound | Anti-inflammatory Activity (Inhibition of Albumin Denaturation IC50 µmol/L) |

| Flurbiprofen | Reference Compound |

| Ibuprofen | Reference Compound |

| Novel Flurbiprofen Amide Derivatives | Varied, with some showing promise as potent anti-inflammatory agents |

This table illustrates the approach of evaluating novel flurbiprofen derivatives against established NSAIDs.

Anticancer and Antitumor Activities

The potential of benzoic acid derivatives as anticancer agents is an active area of research. nih.govnih.govresearchgate.net The presence of a benzoic acid moiety is found in several natural and synthetic compounds with significant anticancer potential. nih.govresearchgate.net Fluorine substitution can further enhance this activity.

Fluoro-substituted benzimidazole derivatives, which can be synthesized from fluorophenyl-containing benzoic acids, have shown significant in vitro antiproliferative activity against various human cancer cell lines. acgpubs.org Studies have indicated that the presence of a fluorine atom on the phenyl ring attached to the benzimidazole moiety influences the inhibitory potential of these compounds. acgpubs.org

Another mechanism by which benzoic acid derivatives may exert anticancer effects is through the inhibition of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in gene expression, and their inhibition can prevent the expression of oncogenes. nih.gov Certain naturally occurring benzoic acid derivatives have been shown to inhibit HDAC activity, leading to cancer cell growth inhibition through the induction of apoptosis. nih.gov

| Compound Series | Cancer Cell Lines Tested | General Finding |

| 2-(fluorophenyl)-1H-benzimidazole derivatives | A549 (Lung), A498 (Kidney), HeLa (Cervical), A375 (Melanoma), HepG2 (Liver) | Significant antiproliferative activity, with selectivity compared to standard methotrexate. |

This table summarizes the anticancer screening of a series of fluoro-substituted benzimidazole derivatives.

Antimicrobial and Antibacterial Efficacy

Benzoic acid and its derivatives are known for their antimicrobial properties and are often used as preservatives. researchgate.net The introduction of fluorine and other functional groups can lead to derivatives with enhanced antibacterial efficacy against a range of pathogens.

For instance, novel pyrazole (B372694) derivatives synthesized from fluorophenyl-containing precursors have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govmdpi.com Structure-activity relationship (SAR) studies have shown that the position of the fluorine substitution on the phenyl ring can significantly impact antibacterial potency. nih.gov Some of these compounds have shown minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL and are effective against both planktonic bacteria and biofilms. nih.gov

| Compound Series | Bacterial Strains | MIC Values |

| Pyrazole derivatives with 3-(3-Fluorophenyl) group | S. aureus, Enterococcus spp., B. subtilis | Potent, with some compounds showing MICs as low as 0.5 μg/mL. |

| Pyrazole derivatives with 3-(4-fluorophenyl) group | S. aureus, Enterococcus spp., B. subtilis | Generally less potent than the 3-(3-Fluorophenyl) derivatives. |

This table highlights the structure-activity relationship of fluorophenyl-substituted pyrazole derivatives.

Antifungal Activities

The therapeutic potential of this compound derivatives also extends to antifungal applications. nih.govnih.govresearchgate.net Fungal infections are a significant cause of morbidity and mortality, and the development of new antifungal agents is crucial due to the rise of resistant strains. mdpi.commdpi.com

Benzoic acid derivatives have been investigated for their ability to inhibit fungal growth. nih.govresearchgate.net One mechanism of action involves the inhibition of fungal-specific enzymes, such as CYP53, a cytochrome P450 enzyme. nih.gov By designing molecules that specifically target these fungal enzymes, it is possible to develop antifungal agents with greater selectivity and lower toxicity. nih.gov Research has shown that certain benzoic acid derivatives are active against various phytopathogenic fungi, including those of the Fusarium genus. nih.gov

| Compound Type | Fungal Species Tested | General Finding |

| Benzoic acid derivatives | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Antifungal activity demonstrated, with potential for targeting CYP53 enzyme. |

| Benzoic acid derivatives from Piper cumanense | Fusarium spp. and other phytopathogenic fungi | Active against all tested fungi, with greater activity against Fusarium genus. |

This table summarizes the findings from antifungal studies of benzoic acid derivatives.

Antiplasmodial Activity against Malaria Pathogens

The global challenge of malaria, exacerbated by increasing drug resistance, necessitates the development of novel therapeutic agents. Research has shown that various synthetic derivatives of benzoic acid exhibit promising antiplasmodial properties. Modifications of the core structure, including the introduction of fluorine atoms and other functional groups, have led to compounds with significant activity against Plasmodium falciparum, the deadliest malaria parasite.

For instance, studies on fluorine-based 3-benzylmenadiones, which share structural similarities with fluorinated aromatic acids, have demonstrated potent antiplasmodial activity. The introduction of a fluorine atom at the C-6 position of the 3-benzylmenadione core was designed to block drug metabolism in the host. mdpi.com This strategy yielded compounds with IC50 values against P. falciparum below 100 nM and high selectivity compared to mammalian cell lines. mdpi.com Similarly, research into sulfonamide-peptide derivatives has produced compounds with antiplasmodial IC50 values ranging from 3.20 to 9.10 μM. nih.gov Other studies have identified that halogenated phenoxy groups on related heterocyclic systems, such as quinoxalines, result in potent antiplasmodial effects, with meta-halogenated derivatives showing the best activity. mdpi.com These findings underscore the potential of developing derivatives of fluorinated benzoic acids as a new class of antimalarial drugs. nih.govmalariaworld.orgnih.gov

Table 1: Antiplasmodial Activity of Selected Aromatic Derivatives

| Compound Class | Specific Derivative/Modification | Target Strain | Activity (IC50) | Reference |

|---|---|---|---|---|

| 3-Benzylmenadiones | 6-Fluoro-3-benzylmenadione analogues | P. falciparum NF54 | < 100 nM | mdpi.com |

| Sulfonamido-peptides | Various derivatives | P. falciparum | 3.20 – 9.10 μM | nih.gov |

| Phenoxy Quinoxalines | meta-chloro/fluoro phenoxy group | P. falciparum K1 | 0.32 - 0.34 µM | mdpi.com |

| Pyrimidine-based Sulfonamides | Compound SZ14 | P. falciparum 3D7 | 2.84 μM | malariaworld.org |

Inhibition of Biosynthetic Pathways (e.g., fatty acids and sterols)

The metabolic pathways responsible for the synthesis of essential molecules like fatty acids and sterols are critical targets for therapeutic intervention, particularly in the context of hyperlipidemia and other metabolic disorders. nih.govmpi-cbg.de Certain benzoic acid derivatives have been identified as potent inhibitors of these pathways.

One newly synthesized benzoic acid derivative, (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E), has demonstrated the ability to inhibit the biosynthesis of both sterols and fatty acids. nih.gov In the liver, this compound is converted to its active metabolite, S-2E-CoA, which noncompetitively inhibits two key enzymes: 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase and acetyl-CoA carboxylase. nih.gov The inhibition constants (Ki) for these enzymes were found to be 18.11 μM and 69.2 μM, respectively. nih.gov This dual inhibition leads to a reduction in blood cholesterol and triglyceride levels, suggesting potential utility in treating conditions like familial hypercholesterolemia and mixed hyperlipidemia. nih.gov

Central Nervous System (CNS) Activity and Analgesic Effects

Derivatives of benzoic acid have also shown significant activity within the central nervous system, particularly as analgesic agents. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for pain treatment, but their use can be limited by side effects. nih.govresearchgate.netsemanticscholar.org This has driven research into new compounds with improved safety profiles.

Flusalazine, or 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, is a notable derivative that exhibits potent analgesic effects in various mouse models of pain. nih.govresearchgate.netsemanticscholar.org It has demonstrated significant efficacy in the acetic acid-induced abdominal constriction model, a test for peripheral antinociceptive activity. nih.govresearchgate.net Furthermore, flusalazine reduced pain in both the neurogenic (early) and inflammatory (late) phases of the formalin-induced pain model and increased tail withdrawal time in the tail immersion test. nih.govresearchgate.net The compound also inhibited paw edema in a carrageenan-induced inflammatory pain model. nih.govresearchgate.net These findings highlight the potential of such derivatives as novel analgesic agents. nih.goviasp-pain.org

Table 2: Analgesic Effects of Flusalazine in a Writhing Test

| Compound | Dose (mg/kg) | Inhibition of Writhing (%) | Reference |

|---|---|---|---|

| Flusalazine | 25 | 64 | nih.gov |

| Flusalazine | 50 | 63 | nih.gov |

| Flusalazine | 100 | 68.8 | nih.gov |

| Flusalazine | 250 | 70.2 | nih.gov |

| Aspirin (Control) | 25-300 | 52.7 - 70.3 | nih.gov |

| Indomethacin (Control) | 10-100 | 62.7 - 73.5 | nih.gov |

Elucidation of Pharmacological Mechanisms of Action

Understanding the mechanisms by which this compound derivatives exert their pharmacological effects is crucial for their development as therapeutic agents. Research has focused on identifying their molecular targets and the influence of their chemical structure on biological activity.

Molecular Target Interaction and Downstream Pathway Modulation

The therapeutic effects of many benzoic acid derivatives stem from their interaction with specific molecular targets, often enzymes involved in inflammatory and pain pathways. While many NSAIDs target cyclooxygenase (COX) enzymes, some novel derivatives exhibit different mechanisms. nih.govmdpi.com

Flusalazine, for example, exerts its anti-inflammatory and analgesic effects through the specific inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), rather than COX-1 or COX-2. nih.gov This targeted action reduces the production of PGE2, a key mediator of inflammation and pain. nih.gov In addition to its anti-inflammatory action, flusalazine also functions as a free radical scavenger. nih.govresearchgate.netsemanticscholar.org This dual mechanism of action—targeting both PGE2-mediated inflammation and oxidative stress—contributes to its potent therapeutic effects and suggests a favorable safety profile compared to traditional NSAIDs. nih.govresearchgate.net

Influence of Fluorine Substitution on Bioactivity and Binding Affinity

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance biological activity. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's physicochemical properties. researchgate.net These alterations can affect lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net

In the context of this compound derivatives, the fluorine substituent can influence how the molecule interacts with its biological target. For example, the antiproliferative activities of fluoro-chalcones against cancer cells were improved by 2- to 7-fold over their nonfluorinated counterparts. researchgate.net Fluorine can modify the electronic structure of the molecule, potentially leading to stronger binding interactions within the active site of an enzyme or receptor. researchgate.net Structure-activity relationship (SAR) studies are crucial for understanding the precise role of fluorine in enhancing bioactivity and for designing more potent and selective therapeutic agents. researchgate.net The presence of a fluorine atom can enhance a compound's lipophilicity, which may influence its ability to cross biological membranes and reach its site of action. cymitquimica.com

Effects on Cellular Processes (e.g., cap-dependent translation pathways)

Cap-dependent translation is a fundamental process in eukaryotic cells for protein synthesis and is often dysregulated in diseases like cancer. nih.gov This pathway is initiated by the binding of the eukaryotic initiation factor 4E (eIF4E) to the 5' cap structure of mRNA. nih.govnih.gov The eIF4F complex, which includes eIF4E, then recruits the ribosome to the mRNA to begin translation. nih.gov

While direct evidence linking this compound derivatives to the cap-dependent translation pathway is not extensively documented, the inhibition of key cellular processes is a known mechanism for various therapeutic agents. Given that proteins involved in cap-dependent translation have emerged as potential anti-cancer drug targets, and that benzoic acid derivatives have been explored for anticancer activity, this represents a plausible area for future investigation. nih.govpreprints.org The inhibition of this pathway would disrupt the synthesis of proteins essential for cell growth and proliferation, providing a mechanism for anti-cancer or anti-proliferative effects. The specific modulation of this pathway by fluorinated benzoic acid derivatives remains an area requiring further research to establish a definitive link.

Prodrug Synthesis Strategies and Metabolic Fate Studies

The unique physicochemical properties imparted by the fluorine atom make fluorinated benzoic acids, such as this compound, valuable scaffolds in prodrug design. A primary strategy involves masking the carboxylic acid group to enhance pharmacokinetic properties like absorption, distribution, or site-specific delivery. This is often achieved by forming an ester or amide linkage, which can be enzymatically cleaved in vivo to release the active parent drug.

One notable application is in the development of prodrugs for antibody-directed enzyme prodrug therapy (ADEPT). In this approach, derivatives of fluorinated benzoic acids are synthesized as bifunctional alkylating agents where the activating effect of the carboxyl group is masked through an amide bond, for instance, with L-glutamic acid nih.gov. These prodrugs are designed to be selectively activated at a tumor site by an enzyme, such as carboxypeptidase G2 (CPG2), which is delivered to the tumor by a monoclonal antibody nih.gov. The 2-fluoro substituent can influence the compound's chemical reactivity and its interaction with the activating enzyme nih.gov. Studies on related fluorinated benzoic acid prodrugs have demonstrated that they can be excellent substrates for CPG2, leading to localized release of the cytotoxic parent drug nih.gov.

The metabolic fate of this compound and its derivatives is influenced by both the benzoic acid core and the fluorine substituent. Benzoic acid itself is primarily metabolized in the liver via conjugation. The most common pathway across many species, including humans, is conjugation with glycine (B1666218) to form hippuric acid, which is then excreted in the urine nih.govnih.gov. A secondary pathway is conjugation with glucuronic acid to form benzoyl glucuronide nih.govnih.gov.

The presence of a fluorine atom can alter these metabolic pathways. Microbial systems have been shown to biotransform fluorinated benzoic acids into corresponding benzamides or benzyl alcohols tandfonline.com. In anaerobic conditions, microorganisms can also reductively dehalogenate fluorobenzoates, removing the fluorine atom and producing benzoate (B1203000) nih.gov. While the fluorine-carbon bond is generally stable in vivo, its position on the phenyl ring can influence the rate and type of metabolic transformations. For instance, the fluorine atom's electron-withdrawing nature can affect the pKa of the carboxylic acid and influence the efficiency of conjugation reactions.

Table 1: Potential Metabolic Transformations of Fluorinated Benzoic Acid Derivatives

| Transformation Type | Description | Potential Metabolite | Reference |

| Phase II Conjugation | The carboxylic acid moiety is conjugated with an endogenous molecule like glycine or glucuronic acid to increase water solubility for excretion. | Hippuric acid analogue; Benzoyl glucuronide analogue | nih.govnih.gov |

| Amidation | Biotransformation of the carboxylic acid to a primary amide, as observed in certain microbial fermentation processes. | 2-(2-fluorophenyl)benzamide | tandfonline.com |

| Reduction | Reduction of the carboxylic acid to a primary alcohol, a biotransformation observed in some fungal species. | [2-(2-fluorophenyl)phenyl]methanol | tandfonline.com |

| Reductive Dehalogenation | Anaerobic microbial metabolism that can cleave the carbon-fluorine bond, removing the fluorine substituent. | 2-phenylbenzoic acid | nih.gov |

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial pharmaceutical intermediate, a chemical building block used in the synthesis of more complex Active Pharmaceutical Ingredients (APIs) tripod.com. Its biphenyl-2-carboxylic acid structure is a key scaffold found in various biologically active molecules. The synthesis of APIs is a complex, multi-step process where intermediates like this are essential for constructing the final drug substance arborpharmchem.com. The presence of the ortho-fluorine atom is particularly significant, as it can be used to modulate the electronic properties, conformation, and metabolic stability of the final API, potentially enhancing its efficacy and pharmacokinetic profile. Fluorinated benzoic acids are recognized as valuable reagents for preparing new medicinal compounds, including potent antibacterial agents nih.govgoogle.com.